molecular formula C26H26FN5O B2577397 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 1207052-44-5

4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2577397
CAS No.: 1207052-44-5
M. Wt: 443.526
InChI Key: XXVDOSBNZCUEIT-UHFFFAOYSA-N
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Description

4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C26H26FN5O and its molecular weight is 443.526. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit certain enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Moreover, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of topoisomerases, preventing DNA replication and ultimately leading to cell death . Additionally, it may activate certain signaling pathways that promote apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it may bind to plasma proteins, affecting its distribution and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Post-translational modifications, such as phosphorylation, may influence its localization and activity within cells .

Properties

IUPAC Name

4-[(1-benzylbenzimidazol-2-yl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O/c27-21-10-12-22(13-11-21)28-26(33)31-16-14-30(15-17-31)19-25-29-23-8-4-5-9-24(23)32(25)18-20-6-2-1-3-7-20/h1-13H,14-19H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVDOSBNZCUEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.